![molecular formula C16H8N2O4 B15063462 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione CAS No. 88207-30-1](/img/structure/B15063462.png)
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione is a heterocyclic compound with a complex structure that includes both indole and isoquinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at different positions on the molecule .
Scientific Research Applications
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition occurs through a reversible, mixed-type mechanism, altering the enzyme’s conformation and activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: This compound shares a similar core structure but differs in its functional groups and specific applications.
Indolo[2,3-b]quinoxalines: These compounds are also structurally related and have applications in materials science and medicinal chemistry.
Uniqueness
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione stands out due to its unique combination of indole and isoquinoline moieties, as well as the presence of a nitro group.
Properties
CAS No. |
88207-30-1 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
8-nitroindolo[1,2-b]isoquinoline-6,12-dione |
InChI |
InChI=1S/C16H8N2O4/c19-15-11-3-1-2-4-13(11)17-14(15)7-9-5-6-10(18(21)22)8-12(9)16(17)20/h1-8H |
InChI Key |
KQLFXJHPBGOPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


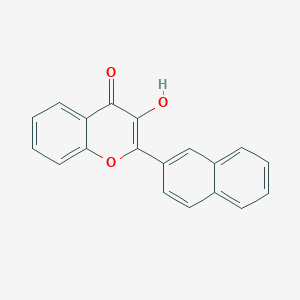
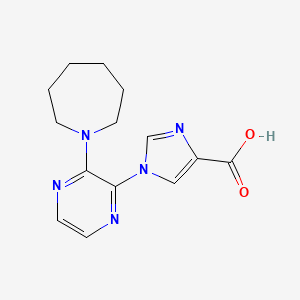
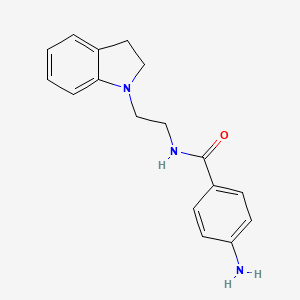
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
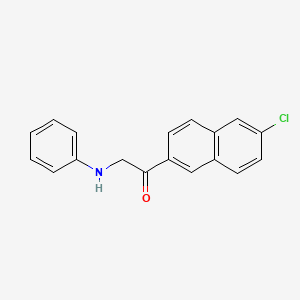

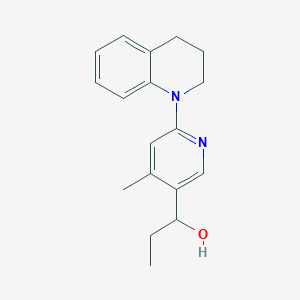
![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
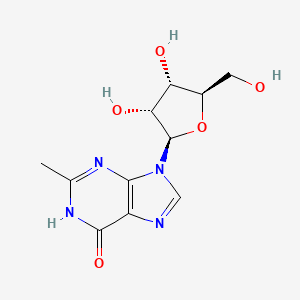
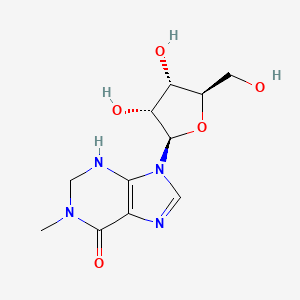
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)


